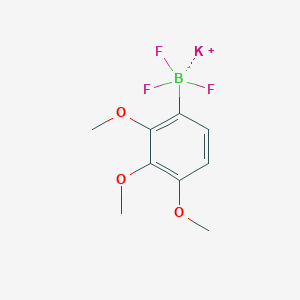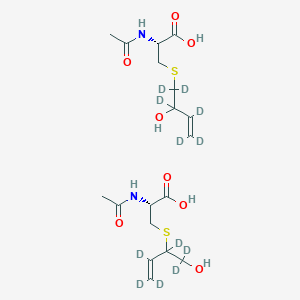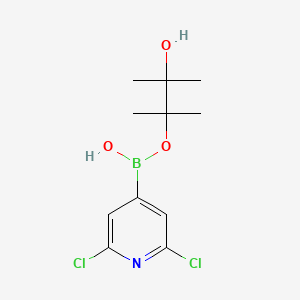
2,6-Dichloropyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloropyridine-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C11H14BCl2NO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-4-boronic acid pinacol ester typically involves the reaction of 2,6-dichloropyridine with boronic acid in the presence of a base and a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
2,6-Dichloropyridine-4-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Common Reagents and Conditions
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2,6-Dichloropyridine-4-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
作用機序
The mechanism of action of 2,6-Dichloropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
2,6-Dichloropyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:
- 2-Chloropyridine-4-boronic acid pinacol ester
- 3,5-Dichloropyridine-4-boronic acid pinacol ester
- 2,6-Dibromopyridine-4-boronic acid pinacol ester
These compounds share similar reactivity in Suzuki-Miyaura coupling but differ in their electronic and steric properties, which can influence reaction outcomes and selectivity .
特性
分子式 |
C11H16BCl2NO3 |
|---|---|
分子量 |
292.0 g/mol |
IUPAC名 |
(2,6-dichloropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H16BCl2NO3/c1-10(2,16)11(3,4)18-12(17)7-5-8(13)15-9(14)6-7/h5-6,16-17H,1-4H3 |
InChIキー |
OAIPPMAIVLYALK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)Cl)Cl)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


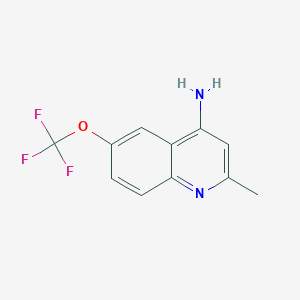


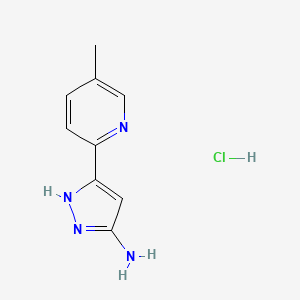
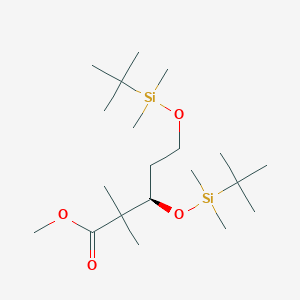
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
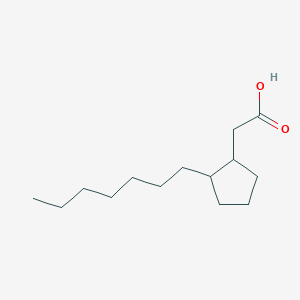
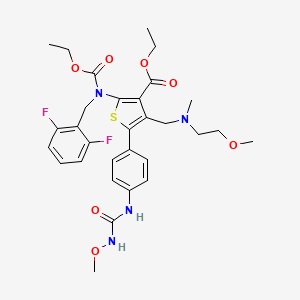


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)

